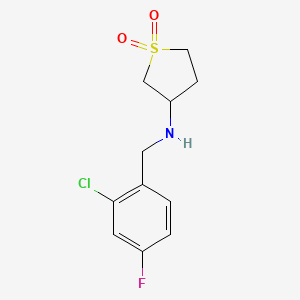

3-((2-Chloro-4-fluorobenzyl)amino)tetrahydrothiophene 1,1-dioxide

Description

Properties

IUPAC Name |

N-[(2-chloro-4-fluorophenyl)methyl]-1,1-dioxothiolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO2S/c12-11-5-9(13)2-1-8(11)6-14-10-3-4-17(15,16)7-10/h1-2,5,10,14H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFBPYDXKVHOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NCC2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to interact with various targets including katp channels and ampa receptors. These targets play crucial roles in regulating cellular functions such as insulin release and neurotransmission.

Mode of Action

Based on its structural similarity to 1,2,4-benzothiadiazine-1,1-dioxide derivatives, it may interact with its targets by binding to specific sites, thereby modulating their activity. The presence of various functional groups, such as the halo group and the benzyl group, may contribute to its activity.

Comparison with Similar Compounds

Key Findings and Implications

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) on the benzylamino moiety increase stability but reduce solubility in nonpolar solvents.

- Synthetic Flexibility : LDA-mediated routes enable diverse substitution patterns, though yields vary with steric hindrance (e.g., 35–80% in ).

- Environmental Impact : Sulfolane’s persistence in groundwater highlights the need for assessing biodegradability of substituted derivatives like the target compound .

Q & A

Basic: What are the recommended synthetic routes for 3-((2-Chloro-4-fluorobenzyl)amino)tetrahydrothiophene 1,1-dioxide, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

Synthesis typically involves a multi-step approach:

Alkylation : React tetrahydrothiophene derivatives with 2-chloro-4-fluorobenzyl halides under inert conditions.

Amination : Introduce the amino group via nucleophilic substitution, using ammonia or protected amines.

Oxidation : Convert the sulfoxide intermediate to the 1,1-dioxide using hydrogen peroxide or peracetic acid.

Optimization Tips :

- Control temperature (0–5°C during amination to minimize side reactions).

- Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility .

- Monitor reaction progress via TLC or HPLC to terminate oxidation at the sulfone stage.

Basic: How should researchers characterize the molecular structure and purity of 3-((2-Chloro-4-fluorobenzyl)amino)tetrahydrothiophene 1,1-dioxide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., benzylic CH₂, tetrahydrothiophene ring protons) using ¹H and ¹³C NMR. The sulfone group causes deshielding (~3.0–4.0 ppm for adjacent protons) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. Look for [M+H]⁺ peaks matching the theoretical mass (C₁₁H₁₂ClFNO₂S: 283.04 g/mol).

- Elemental Analysis : Validate C, H, N, S content (±0.3% deviation).

Basic: What strategies enhance the aqueous solubility of this compound for in vitro assays?

Methodological Answer:

- Salt Formation : Synthesize hydrochloride salts (e.g., using HCl in ethanol) to improve hydrophilicity .

- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins.

- pH Adjustment : Protonate the amino group at pH < 4 (pKa ~8–9) to increase ionization .

Advanced: How does the electronic configuration of the tetrahydrothiophene 1,1-dioxide core influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

The sulfone group is a strong electron-withdrawing group (EWG), which:

- Polarizes the C-S bond, increasing electrophilicity at the adjacent carbon.

- Stabilizes transition states in SN2 reactions (e.g., with amines or thiols).

- Reduces ring strain compared to non-oxidized tetrahydrothiophene, enabling regioselective functionalization .

Advanced: What in vitro assays are suitable for evaluating its bioactivity, and how should positive controls be selected?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorogenic substrates for kinases or proteases. Include staurosporine (broad-spectrum kinase inhibitor) as a positive control .

- Receptor Binding Studies : Radiolabeled ligands (e.g., ³H-GABA for GABA receptors) with cold ligand competition.

- Cytotoxicity Screening : Compare IC₅₀ values against doxorubicin in cancer cell lines (e.g., MCF-7, HepG2) .

Advanced: How can computational methods predict structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). Focus on hydrogen bonding (NH of benzylamine) and hydrophobic contacts (chloro-fluorobenzyl group) .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and sulfone dipole moment. Validate with leave-one-out cross-validation (R² > 0.7).

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

Methodological Answer:

- Matrix Interference : Use solid-phase extraction (C18 columns) to isolate the compound from plasma proteins .

- Detection Sensitivity : Employ LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 283 → 154).

- Internal Standards : Deuterated analogs (e.g., d₄-benzyl group) correct for ionization variability .

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution. Low oral absorption may explain efficacy gaps .

- Metabolite Identification : Use ¹⁴C-labeled compound to track metabolic pathways (e.g., oxidation to 3-hydroxysulfolane analogs) .

- Prodrug Design : Mask polar groups (e.g., amino) with acetyl or PEGylated moieties to enhance permeability .

Advanced: What safety protocols are recommended for handling this compound based on structural analogs?

Methodological Answer:

- Toxicity Classification : Analogous sulfones (e.g., sulfolane) are classified as irritants. Use PPE (gloves, goggles) and fume hoods .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration .

- Storage : Keep in amber vials under argon at –20°C to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.